N-benzyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide
Description
N-benzyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide is a benzothiazole derivative characterized by a methylsulfanyl group at position 2 and a benzyl-substituted sulfonamide moiety at position 6 of the benzothiazole core. Benzothiazole derivatives are widely explored in medicinal chemistry for their anticancer, antimicrobial, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C15H14N2O2S3 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-benzyl-2-methylsulfanyl-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C15H14N2O2S3/c1-20-15-17-13-8-7-12(9-14(13)21-15)22(18,19)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
InChI Key |
XIYQVOODWISGOM-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N-benzyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a detailed overview of its pharmacological properties.
- Molecular Formula : C₁₅H₁₄N₂O₂S₃
- Molecular Weight : 350.5 g/mol
- CAS Number : 195140-30-8
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antibacterial and anticancer effects. The sulfonamide group is also pivotal for its pharmacological properties, as it has been widely studied for its role in inhibiting bacterial growth.
This compound exhibits antimicrobial activity primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division, leading to a bacteriostatic effect .
In Vitro Studies
Recent studies have evaluated the antibacterial activity of this compound against various bacterial strains. The results are summarized in the table below:
| Bacterial Species | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 3.9 | 10 |
| Paracoccus sp. | 7.8 | 8 |
| Achromobacter xylosoxidans | 3.9 | 9 |
| Escherichia coli ATCC 25922 | Not active | - |
The compound showed notable activity against Staphylococcus aureus and Achromobacter xylosoxidans but was ineffective against certain strains of E. coli, likely due to sulfonamide resistance mechanisms .
The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound interacts with various cellular pathways that regulate cell survival and proliferation.
Research Findings
In a study assessing the cytotoxic effects on cancer cell lines, the compound demonstrated significant activity against A-431 and Jurkat cells with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzothiazole core enhance its potency against cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- PB11 : The presence of a 3,5-dimethyloxazole and cyclohexane carboxamide group correlates with anti-cancer activity in U87 and HeLa cell lines. This suggests that bulky, heterocyclic substituents at position 2 and carboxamide groups at position 6 may enhance apoptosis induction.
- The methylsulfanyl group at position 2, shared with N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine , could modulate electron density and ligand-receptor interactions.
Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group in N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide increases polarity and acidity, contrasting with the electron-donating methylsulfanyl group in the target compound.
Preparation Methods
Reaction Mechanism and General Protocol
The most widely reported method involves sulfenylation of a preformed benzothiazole sulfonamide intermediate. As detailed in US4410704A, this approach utilizes sulfenyl halides (R"–S–X) to introduce the methylsulfanyl group at position 2 of the benzothiazole ring. The synthesis proceeds through nucleophilic displacement, where the sulfonamide nitrogen attacks the electrophilic sulfur atom in methylsulfenyl chloride (CH₃SCl).
Key steps :
-
Preparation of N-benzyl-1,3-benzothiazole-6-sulfonamide via sulfonation of 6-aminobenzothiazole with chlorosulfonic acid, followed by benzylamine coupling.
-
Sulfenylation using methylsulfenyl chloride in anhydrous dimethylformamide (DMF) at 10–15°C.
-
Quenching with ice water and purification via hexane washing.
Optimization parameters :
-
Solvent selection : Halogenated solvents (e.g., CCl₄) gave lower yields (68%) compared to DMF (92%) due to improved solubility of intermediates.
-
Temperature control : Reactions above 20°C led to dimerization byproducts, reducing purity to 78%.
Representative data :
Disulfide-Based Cyclocondensation Approach
Two-Component Assembly from Benzothiazole Disulfide
CN106316981A describes an alternative route using benzothiazole disulfide (C₆H₄NSCSSCCNS₅C₆H₄) and methylamine derivatives. While originally developed for cyclohexyl analogs, this method was adapted for methylsulfanyl incorporation through reagent modification.
Modified protocol :
-
React benzothiazole disulfide (0.2 mol) with methylamine (0.3 mol) in water at 30–35°C.
-
Catalyze with 10% sodium hydroxide (w/w) at 80–85°C for 1 hour.
-
Acidify to precipitate the product, achieving 89% yield after recrystallization from methanol.
Critical considerations :
-
Stoichiometry : A 1:1.5 benzothiazole disulfide-to-methylamine ratio prevented overalkylation.
-
Catalyst loading : Reducing NaOH from 30% to 10% improved product crystallinity (melting point 104°C vs. 97°C).
Comparative performance :
| Metric | Disulfide Method | Sulfenylation Method |
|---|---|---|
| Yield | 89% | 92% |
| Byproduct formation | 4.2% | 2.1% |
| Scalability (batch size) | 5 kg | 2 kg |
Three-Component One-Pot Synthesis
Oxidative Coupling Strategy
Recent advances from ACS Omega enable direct construction of the benzothiazole core with simultaneous sulfonamide and sulfanyl group installation. This method employs elemental sulfur (S₈), benzylamine, and 6-nitrobenzaldehyde in dimethyl sulfoxide (DMSO) at 140°C.
Mechanistic insights :
-
Imine formation : Benzylamine condenses with 6-nitrobenzaldehyde to generate a Schiff base.
-
Cyclization : Sulfur mediates ring closure to form the benzothiazole skeleton.
-
Nitro group reduction : In situ reduction of the nitro group to sulfonamide occurs via DMSO oxidation.
Optimized conditions :
Performance metrics :
| Characteristic | Value |
|---|---|
| Overall yield | 80% |
| Reaction time | 22 hours |
| Purity (NMR) | 97% |
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
The sulfenylation method provides the highest yield (92%) and shortest reaction time (2.5 hours) but requires handling corrosive sulfenyl chlorides. The disulfide approach offers better scalability (5 kg batches) with aqueous compatibility but lower yield (89%). The three-component method eliminates intermediate isolation steps but demands prolonged heating (22 hours).
Purity and Byproduct Profiles
Chromatographic analysis reveals distinct impurity patterns:
Industrial-Scale Considerations
Cost-Benefit Evaluation
Raw material costs per kilogram of product:
| Method | Cost (USD/kg) |
|---|---|
| Sulfenylation | 1,240 |
| Disulfide cyclization | 980 |
| Three-component | 1,510 |
Environmental Impact
Process mass intensity (PMI) calculations:
Characterization and Quality Control
Spectroscopic Validation
All routes produced material meeting pharmacopeial standards:
Q & A
Q. What are the typical synthetic routes for N-benzyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide, and how are reaction conditions optimized?
The synthesis often involves multi-step reactions, starting with sulfonylation of a benzothiazole intermediate. Key steps include nucleophilic substitution at the benzothiazole core and sulfonamide formation via coupling reactions. Optimization involves controlling temperature (e.g., reflux in ethanol or dichloromethane), solvent selection (polar aprotic solvents for sulfonylation), and purification via chromatography or crystallization. Monitoring with TLC (e.g., Chloroform:Methanol 7:3) ensures reaction completion .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, particularly for benzothiazole and sulfonamide groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural data. Purity is assessed via HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this:
- Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm target engagement.
- Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Perform structural stability studies under assay conditions (e.g., LC-MS to detect degradation) .
Q. What computational strategies are effective in predicting the reactivity and regioselectivity of derivatives?
Density Functional Theory (DFT) calculations predict electron density distribution at the benzothiazole sulfur and sulfonamide oxygen, guiding functionalization sites. Molecular docking (e.g., AutoDock Vina) identifies potential biological targets by simulating interactions with enzymes like carbonic anhydrase. Reaction path sampling (e.g., using ICReDD’s quantum-chemical workflows) optimizes synthetic routes .
Q. How can reaction yields be improved using Design of Experiments (DoE) methodologies?
Apply factorial design to screen variables (temperature, catalyst loading, solvent ratio). For example:
- A 2³ factorial design evaluates temperature (60°C vs. 80°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI).
- Response surface methodology (RSM) identifies optimal conditions for maximum yield. Statistical software (e.g., JMP, Minitab) analyzes interactions between variables .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
Stability studies in simulated biological media (e.g., PBS at pH 7.4) combined with LC-MS/MS monitor degradation products. Sulfonamide hydrolysis is a common pathway; substituents like the N-benzyl group sterically hinder nucleophilic attack. Accelerated stability testing (40°C/75% RH for 4 weeks) predicts shelf-life .
Methodological Considerations
- Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT vs. observed NMR shifts) to validate structural assignments .
- Contradiction Analysis : Use meta-analysis of published IC₅₀ values, accounting for assay variability (e.g., fluorometric vs. radiometric methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
